molecular formula C13H17ClN2O2 B2998816 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid CAS No. 887031-18-7

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid

Cat. No. B2998816
CAS RN: 887031-18-7
M. Wt: 268.74
InChI Key: MSZWYKUZQDVORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid” is a derivative of benzimidazole. Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anticancer properties .


Molecular Structure Analysis

The molecular structure of “5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid” would likely consist of a benzimidazole ring attached to a pentanoic acid group. The benzimidazole ring is a bicyclic compound consisting of fused benzene and imidazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid” would depend on its exact molecular structure. Benzimidazole derivatives generally have good stability and are often crystalline solids .

Scientific Research Applications

Anticancer Research

Benzimidazole derivatives have been screened for anticancer activity against various human cancer cell lines. Novel benzimidazole-5-carboxylic acid and their metal complexes showed promising results in anti-tumor activity .

Pharmacological Studies

The benzimidazole pharmacophore is associated with a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. This suggests that 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid could be explored for similar pharmacological studies .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities . Future research on “5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid” could involve exploring its potential biological activities and developing methods for its synthesis.

Mechanism of Action

Target of Action

The primary target of the compound “5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid” is currently unknown. The compound belongs to the benzimidazole class of molecules , which are known to interact with a variety of biological targets, including enzymes and receptors, and exhibit diverse pharmacological activities .

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to detail its exact mode of action. Benzimidazole derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s conformation or activity, thereby exerting a biological effect .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . These can range from signaling pathways to metabolic pathways, and the downstream effects can vary widely.

properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUJYDURKYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid

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